molecular formula C11H13NO2Si B3056994 Trimethyl((2-nitrophenyl)ethynyl)silane CAS No. 75867-47-9

Trimethyl((2-nitrophenyl)ethynyl)silane

Cat. No. B3056994
CAS RN: 75867-47-9
M. Wt: 219.31 g/mol
InChI Key: UPZZKECKTANWRG-UHFFFAOYSA-N
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Description

Trimethyl((2-nitrophenyl)ethynyl)silane is a chemical compound with the molecular formula C11H13NO2Si . It is also known by other names such as Silane, trimethyl[(2-nitrophenyl)ethynyl]-, and Benzene, 1-nitro-2-[2-(trimethylsilyl)ethynyl]- .


Molecular Structure Analysis

The molecular weight of Trimethyl((2-nitrophenyl)ethynyl)silane is 219.312 Da . The structure consists of a nitrophenyl group attached to a trimethylsilane group via an ethynyl linkage .


Physical And Chemical Properties Analysis

Trimethyl((2-nitrophenyl)ethynyl)silane has a molecular weight of 219.31 . The compound is likely to be a liquid at room temperature .

Scientific Research Applications

Laser-Induced Polymer Formation

  • Polymerization via Laser Irradiation : Trimethyl((2-nitrophenyl)ethynyl)silane is used in the process of laser-induced polymerization. A study by Pola et al. (2001) demonstrated that irradiation of similar compounds with an ArF laser in gaseous form results in the formation of solid organosilicon polymers, hinting at potential applications in thin-film technology and materials science (Pola et al., 2001).

Chemical Reactions and Synthesis

  • Cycloaddition and Rearrangement Reactions : In organic synthesis, trimethyl((2-nitrophenyl)ethynyl)silane is involved in 1,3-dipolar cycloaddition reactions. For example, Vasin et al. (2016) described its use in forming 3H-pyrazoles through reactions with diphenyldiazomethane, showcasing its role in synthesizing complex organic molecules (Vasin et al., 2016).

Material Synthesis

  • Synthesis of Functionalized Benzenes : Zhou Li-shan (2012) reported the mediation of trimethyl-phenylethynyl-silane in forming benzene derivatives, indicating its utility in the synthesis of specialized organic compounds with potential applications in materials science and pharmaceuticals (Zhou Li-shan, 2012).

Advanced Materials Development

  • Development of Electronic Materials : Ilies et al. (2008) explored the tin-mediated cyclization of compounds similar to trimethyl((2-nitrophenyl)ethynyl)silane, resulting in materials with potential use in organic light-emitting devices and photovoltaic cells, highlighting its relevance in the field of advanced electronics (Ilies et al., 2008).

Applications in Chemical Vapor Deposition

  • Use in Chemical Vapor Deposition (CVD) : Ermakova et al. (2016) investigated the thermal properties of compounds including trimethyl(phenyl)silane, which is structurally similar to trimethyl((2-nitrophenyl)ethynyl)silane. Their research contributes to the understanding of how these compounds can be used as precursors in CVD processes, crucial for semiconductor manufacturing (Ermakova et al., 2016).

properties

IUPAC Name

trimethyl-[2-(2-nitrophenyl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZZKECKTANWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462661
Record name Trimethyl((2-nitrophenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((2-nitrophenyl)ethynyl)silane

CAS RN

75867-47-9
Record name 1-Nitro-2-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75867-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl((2-nitrophenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-iodonitrobenzene (2.0 g, 8.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.30 g, 0.40 mmol) and copper(I) iodide (0.080 g, 0.40 mmol) in 25 mL of Et3N was degassed by freeze/pump/thaw technique (three times). Trimethylsilylacetylene (1.0 g, 10 mmol) was added and the mixture was stirred for 18 hours. The reaction mixture was filtered through a celite pad and the pad was rinsed with CH2Cl2. The filtrate was washed with sat. NH4Cl (aq.) and brine and the organic layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by column chromatography (Hexane, then EtOAc;Hexane=1:60, 1:30) to afford trimethyl((2-nitrophenyl)ethynyl)silane (1.33 g, 76%): 1H-NMR (300 MHz, CDCl3) δ 8.02 (dd, J=8.1, 1,2 Hz, 1H), 7.66 (dd, J=7.5, 1.5 Hz, 1H), 7.56 (ddd, J=7.2, 7.2, 1.2 Hz, 1H), 7.45 (ddd, J=8.1, 8.1, 1.5 Hz, 1H) , 0.28 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4 g (20 mmol) of ortho-bromonitrobenzene, 842 mg (1.2 mmol) of bis(triphenyl-phosphine)palladium(II) chloride and 230 mg (1.2 mmol) of copper(I) iodide were, under argon, initially charged in 40 ml of triethylamine. At room temperature, 2.95 g (30 mmol) of trimethylsilylacetylene were then added dropwise over a period of 10 min, and the mixture was stirred at room temperature for 2 days. The reaction mixture was poured into 50 ml of water and extracted three times with in each case 50 ml of diethyl ether, and the extracts were dried over sodium sulphate and concentrated. Column-chromatographic purification on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 3:1) gave 4.2 g (96% of theory) of trimethyl-(2-nitrophenyl-ethynyl)silane [log P (pH 2.3)=4.12].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
842 mg
Type
catalyst
Reaction Step Five
Quantity
230 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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